molecular formula C23H20FN3O5S B2486542 N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252818-36-2

N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2486542
CAS No.: 1252818-36-2
M. Wt: 469.49
InChI Key: OUPYOPORQAMIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, part of the thieno[3,2-d]pyrimidine derivatives, has been researched for its potential antitumor activity. Studies have shown that compounds within this group exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Additionally, derivatives of thieno[3,2-d]pyrimidine have been shown to exhibit selective anti-tumor activities, indicating their potential in cancer treatment (Xiong Jing, 2011).

Kinase Inhibition

These compounds have also been studied for their ability to inhibit kinases like CLK1 and DYRK1A. The complete crystal structure of a closely related compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, was established, offering insights into its potential biological mechanism of action as a kinase inhibitor (Guillon et al., 2013).

Anti-inflammatory and Analgesic Properties

Research has indicated that certain 4H-thieno[3,4-c]pyrazole derivatives, related to the thieno[3,2-d]pyrimidine family, possess significant anti-inflammatory, analgesic, and antipyretic activities. These properties are comparable to those of acetylsalicylic acid, highlighting their potential in treating pain and inflammation (Menozzi et al., 1992).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of thieno[3,2-d]pyrimidine derivatives, which is crucial for understanding their chemical properties and potential pharmaceutical applications. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been reported, highlighting the methods to obtain these compounds and their structural confirmation (Lei et al., 2017).

Anticonvulsant Activity

Some derivatives of N-(2,4-dichlorophenyl)-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide have been synthesized and evaluated for anticonvulsant activity. While the results were mixed, this line of research highlights the diverse potential of thieno[3,2-d]pyrimidine derivatives in neurological applications (El Kayal et al., 2022).

Herbicidal Activity

Research has also explored the herbicidal activities of thieno[3,2-d]pyrimidine derivatives. Studies have shown that certain compounds within this group display effective herbicidal properties against various dicotyledonous weeds (Wu et al., 2011).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O5S/c1-31-16-7-8-17(19(11-16)32-2)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11,21H,12-13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCFJZIVRDGXJI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.